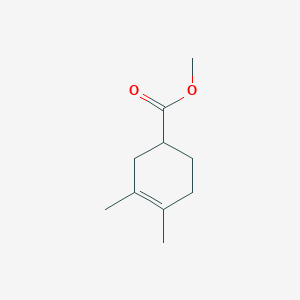
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester is a chemical compound with the molecular formula C11H18O2. It is also known by its systematic name, methyl 3,4-dimethylcyclohex-2-ene-1-carboxylate. This compound has been the focus of scientific research due to its potential use in various applications.
Mechanism Of Action
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body, which can lead to various physiological effects.
Biochemical And Physiological Effects
Studies have shown that 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester can have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester in lab experiments is that it is relatively easy to synthesize. However, one of the limitations is that it can be difficult to purify, which can lead to impurities in the final product.
Future Directions
There are many future directions for research on 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Another potential direction is the use of this compound in the synthesis of new organic compounds for various applications. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential uses in various fields.
Conclusion:
In conclusion, 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields.
Scientific Research Applications
The potential applications of 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester in scientific research are vast. This compound has been studied for its potential use as a building block in the synthesis of various organic compounds. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.
properties
CAS RN |
128352-69-2 |
|---|---|
Product Name |
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 3,4-dimethylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-9(6-8(7)2)10(11)12-3/h9H,4-6H2,1-3H3 |
InChI Key |
MLXHWXTWIQUFRX-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(CC1)C(=O)OC)C |
Canonical SMILES |
CC1=C(CC(CC1)C(=O)OC)C |
synonyms |
3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

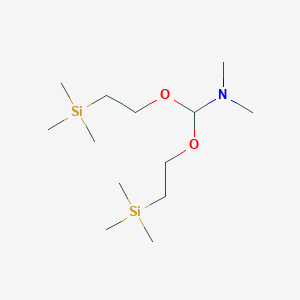
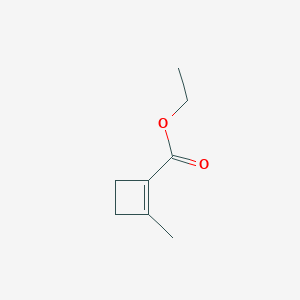
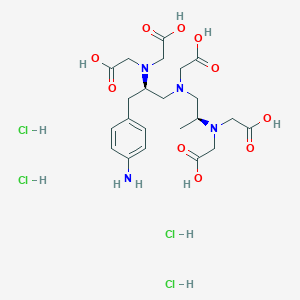
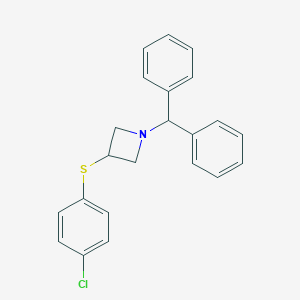
![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
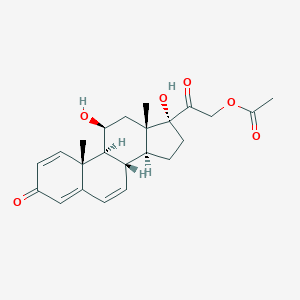
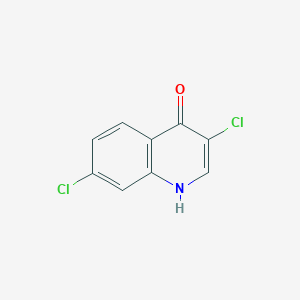
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
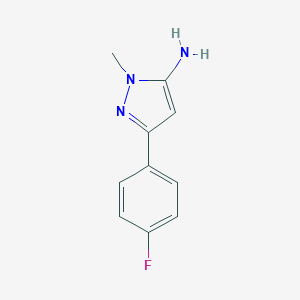
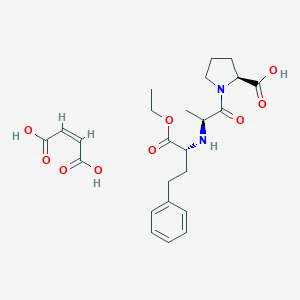
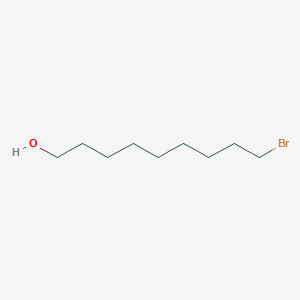
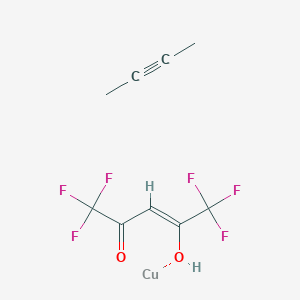
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)